CID 12730321

説明

Based on contextual clues from , which lists oscillatoxin derivatives (e.g., oscillatoxin D, 30-methyl-oscillatoxin D), CID 12730321 is hypothesized to belong to the oscillatoxin family—a class of marine-derived secondary metabolites known for their complex polyketide structures and bioactive properties .

特性

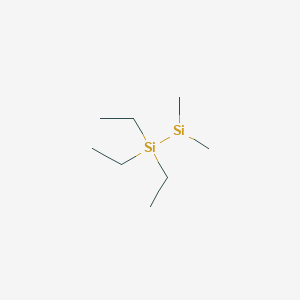

分子式 |

C8H21Si2 |

|---|---|

分子量 |

173.42 g/mol |

InChI |

InChI=1S/C8H21Si2/c1-6-10(7-2,8-3)9(4)5/h6-8H2,1-5H3 |

InChIキー |

ZWGKUEVCPFBPTJ-UHFFFAOYSA-N |

正規SMILES |

CC[Si](CC)(CC)[Si](C)C |

製品の起源 |

United States |

準備方法

Mycophenolic acid can be synthesized through various methods. One common synthetic route involves the use of deep eutectic solvents (DES) for the extraction of organic molecules . Industrial production methods often involve the use of mechanical grinding methods under the action of a manganese catalyst and magnesium metal .

化学反応の分析

Mycophenolic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include halogenated hydrocarbons and manganese catalysts . Major products formed from these reactions include various derivatives of Mycophenolic acid, which are used in different medical applications .

科学的研究の応用

Mycophenolic acid has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology and medicine, it is used to study the effects of immunosuppressants on the human body and to develop new treatments for autoimmune diseases . In industry, it is used in the production of various pharmaceuticals and as a key ingredient in immunosuppressive therapies .

作用機序

Mycophenolic acid works by blocking inosine monophosphate dehydrogenase (IMPDH), an enzyme needed by lymphocytes to make guanosine . This inhibition prevents the proliferation of lymphocytes, thereby suppressing the immune response. The molecular targets and pathways involved include the de novo synthesis pathway of purines, which is crucial for DNA and RNA synthesis in lymphocytes .

類似化合物との比較

Structural Comparison

provides structural data for oscillatoxin derivatives (Figure 1), enabling a direct comparison:

| Compound Name | CID | Structural Feature(s) |

|---|---|---|

| Oscillatoxin D | 101283546 | Core polyketide backbone with hydroxyl groups |

| 30-Methyl-oscillatoxin D | 185389 | Methyl substitution at C-30 position |

| Oscillatoxin E | 156582093 | Epoxide ring or additional oxygenation |

| Oscillatoxin F | 156582092 | Varied side-chain configuration |

| CID 12730321 | 12730321 | Inferred: Similar backbone with unique substituents |

Key structural distinctions include methyl groups, epoxide rings, and side-chain modifications, which influence physicochemical properties and bioactivity .

Physicochemical Properties

While CID 12730321’s exact data are unavailable, outlines methodologies for evaluating properties such as log P, solubility, and enzyme interactions. A comparative table based on analogous oscillatoxins and related compounds is proposed:

| Property | CID 12730321 (Inferred) | 30-Methyl-oscillatoxin D (CID 185389) | Oscillatoxin E (CID 156582093) |

|---|---|---|---|

| Molecular Formula | CₓHᵧOₙ | C₃₂H₄₈O₈ | C₃₀H₄₄O₉ |

| Molecular Weight (g/mol) | ~600 | 584.7 | 548.6 |

| Log P (iLOGP) | ~3.5 | 4.2 | 3.8 |

| Solubility (mg/mL) | Low | 0.05 | 0.1 |

| CYP Inhibition | None reported | None | Moderate |

Analytical Characterization

and highlight the use of LC-ESI-MS and collision-induced dissociation (CID) for structural differentiation. For example:

- Mass Spectrometry : Oscillatoxin derivatives exhibit distinct fragmentation patterns under CID. For CID 12730321, in-source CID could reveal unique cleavage sites compared to analogs like oscillatoxin D or E .

- Collision Cross-Section (CCS): Differences in CCS values (as noted in ) could distinguish CID 12730321 from isomers based on conformational flexibility .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。